![molecular formula C9H10ClNO B14262429 [(1S)-1-Phenylethyl]carbamyl chloride CAS No. 204252-84-6](/img/structure/B14262429.png)
[(1S)-1-Phenylethyl]carbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S)-1-Phenylethyl]carbamyl chloride is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamyl chloride group attached to a phenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-Phenylethyl]carbamyl chloride typically involves the reaction of [(1S)-1-Phenylethyl]amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the carbamyl chloride group. The general reaction scheme is as follows:
[(1S)-1-Phenylethyl]amine+Phosgene→[(1S)-1-Phenylethyl]carbamyl chloride+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and safe handling of phosgene. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S)-1-Phenylethyl]carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form [(1S)-1-Phenylethyl]amine and carbon dioxide.
Reduction: It can be reduced to form [(1S)-1-Phenylethyl]amine.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction Conditions: Reducing agents such as lithium aluminum hydride can be used for the reduction reaction.
Major Products Formed
Substituted Carbamates: Formed from substitution reactions.
[(1S)-1-Phenylethyl]amine: Formed from hydrolysis and reduction reactions.
Wissenschaftliche Forschungsanwendungen
[(1S)-1-Phenylethyl]carbamyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of [(1S)-1-Phenylethyl]carbamyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1S)-1-Phenylethyl]carbamate
- [(1S)-1-Phenylethyl]isocyanate
- [(1S)-1-Phenylethyl]urea
Uniqueness
[(1S)-1-Phenylethyl]carbamyl chloride is unique due to its reactivity and versatility in forming various derivatives through substitution reactions. Its ability to form covalent bonds with nucleophiles makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
204252-84-6 |
|---|---|
Molekularformel |
C9H10ClNO |
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
N-[(1S)-1-phenylethyl]carbamoyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
JJTGCPHYMITECK-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


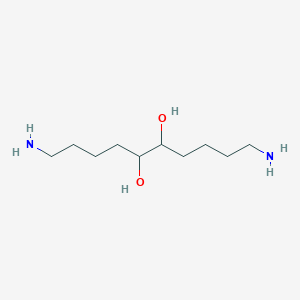
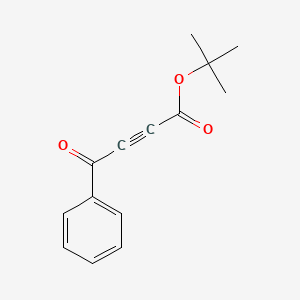
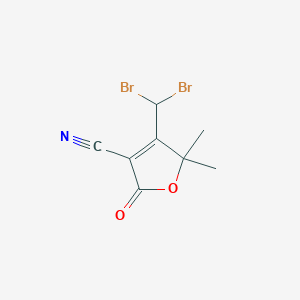

![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)

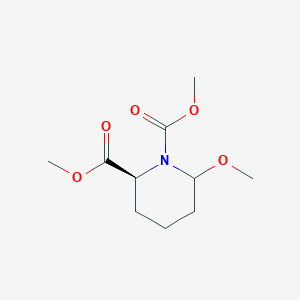
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
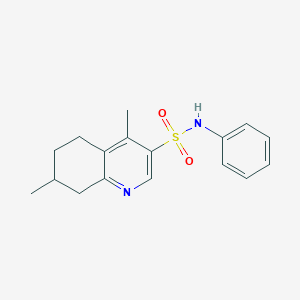
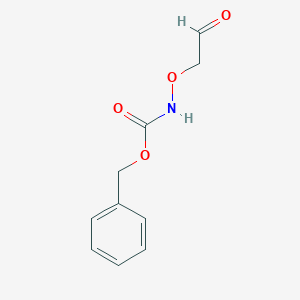
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
